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Compound of Interest

Compound Name: 8-(Piperazin-1-yl)isoquinoline

CAS No.: 105685-27-6

Cat. No.: B3045370

Get Quote

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products

and synthetic compounds with significant biological activities.[1] Strategic substitution on the

isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological

properties. The C8 position, in particular, offers a unique vector for modification, influencing the

electronic and steric environment of the neighboring nitrogen atom and the overall molecular

conformation. This guide provides a comparative analysis of the crystal structure data for key

8-substituted isoquinoline derivatives, offering insights into how substituent choice impacts

solid-state architecture and intermolecular interactions. This understanding is paramount for

researchers in drug development and materials science, as crystal packing profoundly affects

properties like solubility, stability, and bioavailability.

The Decisive Role of Solid-State Structure
The precise three-dimensional arrangement of molecules in a crystal lattice, known as the

crystal structure, is not merely an academic curiosity. It is a critical determinant of a material's

bulk properties. For pharmaceutical compounds, different crystal forms (polymorphs) of the

same molecule can exhibit drastic differences in therapeutic efficacy. Therefore, a thorough

understanding of the factors governing crystal packing is essential for rational drug design. By
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comparing the crystal structures of isoquinoline derivatives with varying substituents at the 8-

position—such as hydroxyl (-OH) and nitro (-NO₂) groups—we can elucidate fundamental

structure-property relationships.

Comparative Crystallographic Data
The selection of a substituent at the C8 position introduces significant electronic and steric

changes, which in turn dictate the molecular conformation and the resulting crystal packing.

Here, we compare the crystallographic data of two representative derivatives: 8-

hydroxyisoquinoline (also known as 8-quinolinol) and 8-nitroquinoline. These examples were

chosen to contrast the effects of a hydrogen-bond donor/acceptor group (-OH) with a strong

electron-withdrawing group (-NO₂).

Parameter
8-Hydroxyisoquinoline
(Monoclinic Polymorph)

8-Nitroquinoline

Formula C₉H₇NO C₉H₆N₂O₂

Molar Mass 145.16 g/mol 174.16 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 6.620 (3) 7.2421 (11)

b (Å) 9.243 (4) 16.688 (3)

c (Å) 11.070 (4) 7.2089 (11)

β (°) ** 90.718 (6) 114.086 (4)

Volume (Å³) ** 677.3 (5) 795.4 (2)

Z 4 4

Key Intermolecular Interactions
Intramolecular O-H···N H-bond;

Intermolecular π-π stacking

Weak C-H···O interactions; π-

π stacking

Data Source [2][3] [4]
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Analysis of Substituent Effects on Crystal Packing
Case Study 1: 8-Hydroxyisoquinoline - The Power of
Hydrogen Bonding
The crystal structure of 8-hydroxyisoquinoline is a masterclass in the directing influence of

hydrogen bonds. The molecule itself is rendered planar by a strong intramolecular O-H···N

hydrogen bond between the hydroxyl group and the isoquinoline nitrogen.[2][3] This interaction

is a dominant feature, pre-organizing the molecule's conformation.

In the solid state, these planar molecules arrange into centrosymmetric dimers through

intermolecular hydrogen bonds.[2][3] These dimers then form extended networks primarily

through π-π stacking interactions, with a short C···C distance of 3.2997(17) Å, and additional

C-H···π interactions, creating a robust three-dimensional framework.[2][3] The existence of

multiple polymorphs, such as an orthorhombic form, highlights that subtle changes in

crystallization conditions can alter the geometry of these hydrogen-bonded dimers and the

overall packing arrangement.[2][3][5]

Case Study 2: 8-Nitroquinoline - A Shift in Interaction
Hierarchy
Replacing the hydroxyl group with a nitro group fundamentally alters the landscape of

intermolecular forces. The 8-nitroquinoline molecule is nearly planar, with only a slight dihedral

angle of 3.0(9)° between the pyridine and benzene rings.[4][6] Unlike 8-hydroxyisoquinoline, it

lacks a strong hydrogen bond donor.

Consequently, the crystal packing is not dominated by strong hydrogen bonds. Instead, the

structure is organized by a network of weaker interactions. The arrangement is influenced by

π-π stacking of the aromatic systems and weak C-H···O interactions involving the nitro group's

oxygen atoms. The absence of strong, directional hydrogen bonds leads to a different packing

motif and a distinct crystal lattice compared to its hydroxyl counterpart. This demonstrates that

the electronic character of the substituent (electron-donating/hydrogen-bonding vs. electron-

withdrawing) is a primary driver of the supramolecular assembly.

Experimental Methodologies
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The determination of crystal structures is a precise science, relying on sophisticated

instrumentation and well-established protocols. The primary technique used to generate the

data discussed in this guide is Single-Crystal X-ray Diffraction (SCXRD).

Protocol 1: Single Crystal Growth by Slow Evaporation
The prerequisite for any SCXRD analysis is the availability of a high-quality single crystal. Slow

evaporation is a common and effective method for growing such crystals.[7]

Causality: The principle behind this technique is to slowly increase the concentration of the

solute past its saturation point, allowing molecules to deposit onto a growing crystal lattice in an

ordered fashion.[8] Rapid changes in concentration or temperature would lead to precipitation

or the formation of many small, imperfect crystals.[8]

Step-by-Step Methodology:

Solvent Selection: Choose a solvent (or solvent system) in which the isoquinoline derivative

has moderate solubility. The ideal solvent will allow the compound to be fully soluble when

heated but sparingly soluble at room temperature.

Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen

solvent, gently heating if necessary to achieve full dissolution.

Filtration: If any particulate matter is present, perform a hot gravity filtration to ensure the

solution is free of nucleation-inducing impurities.

Crystallization: Transfer the clear solution to a clean vial. Cover the vial with a cap or

parafilm, and pierce it with a few small holes to allow for slow evaporation of the solvent.

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for

several days to weeks.

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the

mother liquor using forceps or by decanting the solvent.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
Data Collection
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SCXRD is a non-destructive technique that provides precise information about the three-

dimensional arrangement of atoms in a crystal.[9][10][11]

Causality: The technique is based on Bragg's Law (nλ = 2d sinθ), which describes the

constructive interference of X-rays diffracted by the planes of atoms in a crystal lattice.[10] By

systematically rotating the crystal and measuring the intensity and position of thousands of

diffracted reflections, a three-dimensional map of the electron density can be constructed, from

which the atomic positions are determined.[11]

Workflow Diagram:

1. Mount Single Crystal 2. Center on Diffractometer 3. Expose to X-ray Beam 4. Collect Diffraction Data
(Rotate Crystal, Record Reflections)

5. Process Data
(Integration, Scaling)

6. Solve Structure
(Determine Phase)

7. Refine Model
(Fit Atomic Positions)

8. Validate Structure
(Generate CIF file)

Click to download full resolution via product page

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

Step-by-Step Methodology:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to 100

K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[10]

Diffraction Pattern: The crystal is slowly rotated, and a detector records the positions and

intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[11]

Structure Solution: The diffraction data is processed, and computational methods are used to

solve the "phase problem" and generate an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map and refined

using least-squares methods to achieve the best possible fit with the experimental data.[2]

Validation and Deposition: The final structure is validated for geometric and crystallographic

soundness and is typically deposited in a public database like the Cambridge Structural
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Database (CSD) as a Crystallographic Information File (CIF).[12]

Conclusion and Future Outlook
The comparative analysis of 8-hydroxyisoquinoline and 8-nitroquinoline demonstrates the

profound impact of substituent choice on crystal engineering. The ability of the hydroxyl group

to act as both a hydrogen bond donor and acceptor leads to a highly organized, hydrogen-

bond-driven crystal packing. In contrast, the electron-withdrawing nitro group results in a

structure governed by weaker, less directional forces like π-π stacking.

These insights are critical for drug development professionals, as they inform strategies for

polymorph screening and the selection of derivatives with desirable solid-state properties. For

materials scientists, this understanding enables the rational design of crystalline materials with

tailored optical or electronic properties. Future work should expand this comparative analysis to

a wider range of substituents at the C8 position, including halogens, alkyl, and methoxy groups,

to build a more comprehensive model of structure-property relationships in this important class

of heterocyclic compounds.[13] Accessing curated crystallographic data from resources like the

Cambridge Structural Database (CSD) will be instrumental in these efforts.[12][14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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